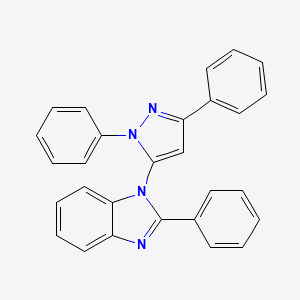
1-(1,3-diphenyl-1H-pyrazol-5-yl)-2-phenyl-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-diphenyl-1H-pyrazol-5-yl)-2-phenyl-1H-benzimidazole, also known as DPB, is a chemical compound that has been studied extensively for its potential therapeutic applications. DPB is a heterocyclic compound that contains both pyrazole and benzimidazole moieties, making it a unique and promising compound for drug development.
作用机制
The mechanism of action of 1-(1,3-diphenyl-1H-pyrazol-5-yl)-2-phenyl-1H-benzimidazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways that promote cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
实验室实验的优点和局限性
One of the main advantages of using 1-(1,3-diphenyl-1H-pyrazol-5-yl)-2-phenyl-1H-benzimidazole in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of novel anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis process, which can make it difficult to produce large quantities of the compound for use in experiments.
未来方向
There are several potential future directions for research on 1-(1,3-diphenyl-1H-pyrazol-5-yl)-2-phenyl-1H-benzimidazole. One area of research that is currently being explored is the development of novel anti-cancer drugs based on this compound. Another area of research is the investigation of the biochemical and physiological effects of this compound, particularly its anti-inflammatory and neuroprotective effects. Additionally, there is potential for the use of this compound in the treatment of metabolic disorders such as diabetes and obesity, although further research is needed in this area.
合成方法
The synthesis of 1-(1,3-diphenyl-1H-pyrazol-5-yl)-2-phenyl-1H-benzimidazole can be achieved through a multi-step process that involves the condensation of 1,3-diphenyl-1H-pyrazole-5-carboxaldehyde with o-phenylenediamine. The resulting product is then subjected to a cyclization reaction to form the final compound, this compound. The process of synthesizing this compound is relatively complex, but it has been optimized over the years to yield high-quality products with good purity.
科学研究应用
1-(1,3-diphenyl-1H-pyrazol-5-yl)-2-phenyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This makes this compound a promising candidate for the development of novel anti-cancer drugs.
属性
IUPAC Name |
1-(2,5-diphenylpyrazol-3-yl)-2-phenylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N4/c1-4-12-21(13-5-1)25-20-27(32(30-25)23-16-8-3-9-17-23)31-26-19-11-10-18-24(26)29-28(31)22-14-6-2-7-15-22/h1-20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUZBPRCDLXLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N3C4=CC=CC=C4N=C3C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-ethyl-5-methyl-N-[1-(4-pyridinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B4939833.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B4939835.png)
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B4939842.png)
![1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-phenylpiperazine](/img/structure/B4939848.png)
![3-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}-N-(3-methoxyphenyl)propanamide](/img/structure/B4939858.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4939862.png)
![3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(3-nitrophenyl)acrylamide](/img/structure/B4939868.png)
![N-benzyl-3-{1-[(2-chlorophenyl)sulfonyl]-4-piperidinyl}-N-methylpropanamide](/img/structure/B4939875.png)
![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-butylacetamide](/img/structure/B4939882.png)
![N-{4-[(2,6-dimethyl-4-morpholinyl)methyl]phenyl}acetamide](/img/structure/B4939889.png)

![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4939902.png)
![4,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4939906.png)
![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4939908.png)
